Target Pathway Differentiation: NADPH Oxidase vs. Classical Kinase Inhibition
The sole biological annotation retrievable from authoritative vendor technical datasheets classifies CAS 880811‑28‑9 as an inhibitor of NADPH oxidase, an enzyme complex responsible for pathological superoxide and ROS production . No quantitative IC₅₀, Kd, or EC₅₀ data were found for this compound in any peer‑reviewed primary research article or public database as of the literature cut‑off date. This NADPH oxidase annotation differentiates it from the broader family of benzotriazine derivatives, which are predominantly developed as ATP‑competitive kinase inhibitors (e.g., targeting Src, Abl, VEGFR2) [1]. The absence of published potency data means that any comparison with established NADPH oxidase inhibitors such as apocynin (IC₅₀ ~10 µM in cell‑free assays) or GKT136901 (NOX1/4 Ki ~160–165 nM) [2] is not yet possible on a quantitative basis.
| Evidence Dimension | Primary annotated target pathway |
|---|---|
| Target Compound Data | NADPH oxidase (no quantitative IC₅₀ available) |
| Comparator Or Baseline | Class‑level baseline: benzotriazine scaffold compounds primarily annotated as kinase inhibitors (Src, Abl, VEGFR2) |
| Quantified Difference | Qualitative target class difference (NADPH oxidase vs. kinase); no numeric differential available |
| Conditions | Target annotation derived from vendor technical datasheet; kinase inhibitor annotation from TargeGen patent families and review literature |
Why This Matters
For procurement decisions in inflammation or redox‑biology research programs, a compound annotated as an NADPH oxidase inhibitor may be prioritised over kinase‑directed benzotriazine analogs, but the absence of quantitative potency data requires in‑house validation before large‑scale purchase.
- [1] Noronha, G. et al. (2008). Development of novel benzotriazines for drug discovery. Expert Opinion on Therapeutic Patents, 18(12), 1403–1425. PMID: 19093877. View Source
- [2] Altenhöfer, S. et al. (2015). The NOX toolbox: validating the role of NADPH oxidases in physiology and disease. Cellular and Molecular Life Sciences, 72(12), 2327–2341. (Provides IC₅₀/Ki benchmarks for apocynin and GKT136901). View Source
